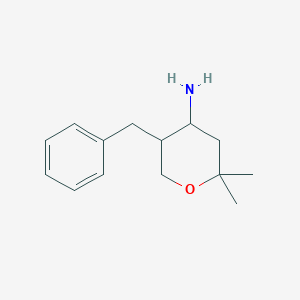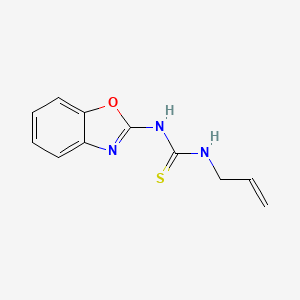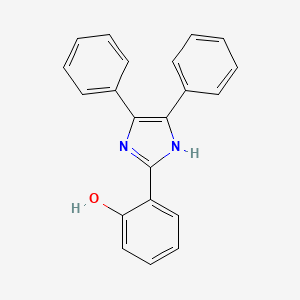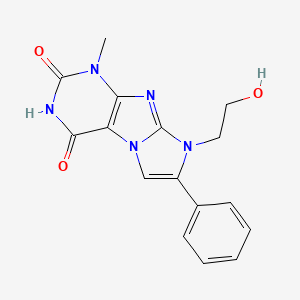![molecular formula C19H16O4 B3883505 (3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B3883505.png)
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione
Overview
Description
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[331]nonane-2,6-dione is a complex organic compound characterized by its unique bicyclic structure and the presence of furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with bicyclo[3.3.1]nonane-2,6-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include furanone derivatives, dihydrofuran derivatives, and various substituted furan compounds.
Scientific Research Applications
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[33
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism by which (3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione exerts its effects involves interactions with specific molecular targets. The furan rings and the bicyclic core structure allow the compound to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Triple bond compounds: Molecules with triple bonds between atoms.
Uniqueness
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[331]nonane-2,6-dione is unique due to its bicyclic structure and the presence of two furan rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3Z,7Z)-3,7-bis(furan-2-ylmethylidene)bicyclo[3.3.1]nonane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-18-13-7-12(8-14(18)10-16-3-1-5-22-16)19(21)15(9-13)11-17-4-2-6-23-17/h1-6,10-13H,7-9H2/b14-10-,15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULTRHQOASKMT-HYQBVQLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC3=CC=CO3)C(=O)C1CC(=CC4=CC=CO4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(=O)/C(=C\C3=CC=CO3)/CC1C(=O)/C(=C\C4=CC=CO4)/C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-11b-methyl-1,2,3,5,6,11-hexahydroindolizino[8,7-b]indole](/img/structure/B3883428.png)
![8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3883435.png)
![5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B3883440.png)


![2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione](/img/structure/B3883449.png)
![5-(4-nitrophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline-9-carboxylic acid](/img/structure/B3883451.png)
![dimethyl 5-({[3-amino-4-(dimethylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B3883469.png)

![5-[(2-HYDROXYETHYL)AMINO]-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B3883482.png)

![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3883488.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B3883498.png)
![N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE](/img/structure/B3883516.png)
